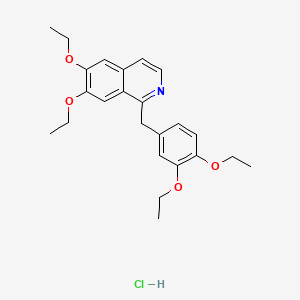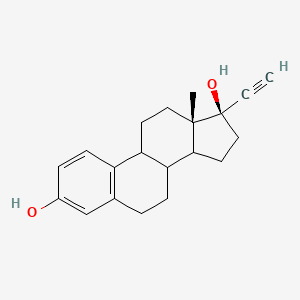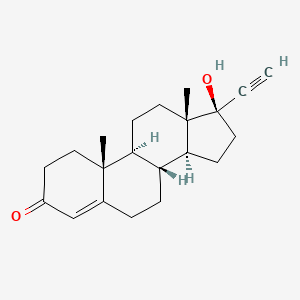
6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
Overview
Description
GI261520A is a potent dual inhibitor of epidermal growth factor receptor and erb-b2 receptor tyrosine kinase 2. It is a quinazoline-based compound that has shown significant potential in scientific research, particularly in the fields of biology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI261520A involves nucleophilic aromatic displacement of 4-chloroquinazoline derivatives. The reaction conditions typically include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for GI261520A are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
GI261520A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the quinazoline ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Potassium carbonate in dimethylformamide or other polar aprotic solvents.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further modified for specific applications .
Scientific Research Applications
GI261520A has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the synthesis of new quinazoline derivatives.
Industry: Utilized in the development of new antibacterial agents and other therapeutic compounds.
Mechanism of Action
GI261520A exerts its effects by selectively inhibiting the activity of epidermal growth factor receptor and erb-b2 receptor tyrosine kinase 2. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signal transduction pathways involved in cell proliferation and survival . Additionally, it targets the PhoP/PhoQ signal transduction system in Salmonella, inhibiting the autokinase activity of PhoQ and downregulating PhoP-activated genes .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Shares the quinazoline moiety and exhibits anti-virulence activities by targeting bacterial quorum sensing.
Uniqueness
GI261520A stands out due to its dual inhibitory action on both epidermal growth factor receptor and erb-b2 receptor tyrosine kinase 2, making it a potent candidate for anticancer research. Its ability to target the PhoP/PhoQ signal transduction system in bacteria also highlights its potential as an antibacterial agent .
Properties
IUPAC Name |
6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-26-19-11-12-21-20(13-19)22(24-15-23-21)25-17-7-9-18(10-8-17)27-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARTTYYZTRKYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















